General Synthesis of Derivatives: Several abstracts describe the synthesis of compounds containing the "2-nitro-4-(trifluoromethyl)phenyl" moiety. These syntheses commonly involve reactions like nucleophilic aromatic substitution, reduction of nitro groups, and condensation reactions. [, , , , , , , , , , , ]
Molecular Structure Analysis
Structural Features of Derivatives: Several publications report crystal structures of compounds containing the "2-nitro-4-(trifluoromethyl)phenyl" group. Common features include planarity or near-planarity of the core aromatic ring system, often influenced by the substituent at the amine position, and the presence of intermolecular interactions like hydrogen bonding and π-π stacking. [, , , , , , ]
Medicinal Chemistry & Pharmacology:
Biological Activity of Derivatives: Compounds containing the "2-nitro-4-(trifluoromethyl)phenyl" moiety are frequently studied for various biological activities, including:
Antihyperalgesic Activity: [] AMG8562, a TRPV1 modulator, demonstrated efficacy in rodent pain models without inducing hyperthermia.
Immunosuppressive Activity: [] Analogues of leflunomide, a DHODH inhibitor, showed potential as immunosuppressive agents.
Anticancer Activity: [, , ] Various derivatives, including oxadiazoles and pyrazole-3-carboxamides, displayed promising anticancer activity against different cancer cell lines.
Material Science:
Application in Organic Thin-Film Transistors: One study [] investigated the use of a "2,5-difluoro-1,4-phenylene-bis{2-[4-(trifluoromethyl)phenyl]acrylonitrile}" derivative in n-channel organic thin-film transistors (OTFTs). The compound exhibited desirable properties like high electron mobility and air stability.
Herbicidal Activity:
Activity of Pyrimidinyl Derivatives: A study [] investigated a series of "N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides" for their herbicidal activity. Several compounds demonstrated promising activity against dicotyledonous weeds.
Photodynamic Therapy:
Activity of Cationic Porphyrins: One publication [] explored the use of cationic porphyrins with "4-(trifluoromethyl)phenyl" substituents as photosensitizers for photodynamic inactivation of bacteria.
Applications (Specific to the Identified Derivatives):
TRPV1 Modulators for Pain Management: []
DHODH Inhibitors for Immunosuppression: []
Anticancer Agents: [, , ]
n-Channel Organic Semiconductors: []
Herbicides: []
Photosensitizers for Photodynamic Inactivation of Bacteria: []
Compound Description: This compound features a pyrazole ring substituted with a methyl group and an amine group, linked to the core benzene structure via the amine nitrogen. The research primarily focuses on its crystal structure and hydrogen-bonding patterns rather than biological activity. []
Compound Description: This compound is a complex aromatic diamine incorporating a central pyridine ring, two trifluoromethylphenoxyphenyl units, and a 4-(trifluoromethyl)phenyl substituent. It was designed for the synthesis of poly(ether imide)s with desirable properties like solubility, transparency, thermal stability, and low dielectric constants. []
2-Nitro-4-(trifluoromethyl)benzonitrile
Compound Description: This compound is a benzene derivative with nitro and trifluoromethyl substituents at the 2 and 4 positions, respectively, and a cyano group at the 1 position. The provided paper focuses on its synthesis using a cost-effective and efficient method. []
Compound Description: AMG8562 is a potent and selective transient receptor potential vanilloid type 1 (TRPV1) modulator. Unlike other TRPV1 antagonists, it does not induce hyperthermia. It exhibits antihyperalgesic effects in animal models of pain. []
Compound Description: This compound features a piperazine ring linked to two 2-amino-4-(trifluoromethyl)phenyl units. It's synthesized as a precursor for low-permittivity aromatic polyimides, potentially valuable in microelectronics. []
Compound Description: This compound belongs to the oxadiazole class, known for its broad-spectrum biological activity, including anticancer and antioxidant properties. This specific compound displays significant anticancer activity against various cancer cell lines. []
Compound Description: SRVIC30 exhibits antimetastatic effects in murine melanoma models. When applied topically, it induces tumor cell apoptosis and influences the tumor microenvironment, making it a potential candidate for melanoma treatment. []
Compound Description: MK-0767 is a thiazolidinedione-containing peroxisome proliferator-activated receptor α/γ agonist. Its metabolism involves various pathways, including CYP3A4-mediated TZD ring opening, S-methylation, and oxidation. [, , , ]
Compound Description: This series of compounds exhibit herbicidal activity, particularly against dicotyledonous weeds. Their efficacy varies depending on the specific substituents on the core structure. []
Compound Description: This compound serves as a prodrug for the antiarthritic agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide. Upon oral administration in rats, it's metabolized to release the active anti-inflammatory compound. []
Compound Description: This compound acts as a potent and orally bioavailable β3 adrenergic receptor agonist, displaying high selectivity over β1 and β2 receptors. It exhibits an improved pharmacokinetic profile compared to earlier analogs. []
Compound Description: This compound is a potent dihydroorotate dehydrogenase (DHODH) inhibitor, exhibiting immunosuppressive activity in rat and mouse models. It shows efficacy in animal models of arthritis and has a shorter half-life in humans compared to the related drug leflunomide. []
2-Nitro-4'-[N,N-Bis(β-hydroxyethyl)amino]azobenzene and 2-Cyano-4'-[N,N-Bis(β-hydroxyethyl)amino]azobenzene
Compound Description: These are two azo dyes studied for their structural properties. The nitro derivative is nonplanar, while the cyano derivative exhibits a planar azobenzene skeleton. The position of the nitro group significantly influences the lightfastness of related ortho-nitro azo dyes. []
Compound Description: This compound is a peripherally restricted cannabinoid-1 receptor antagonist with potential for treating obesity and metabolic syndrome. It exhibits significant weight-loss efficacy in diet-induced obese mice and displays a clean off-target profile. []
Compound Description: The research focuses on characterizing the crystal structure of this compound, which contains two independent molecules in the asymmetric unit, differing in the orientation of a benzene ring relative to a benzothiazole group. []
Compound Description: This compound's crystal structure reveals two molecules in the asymmetric unit, linked by O-H⋯O hydrogen bonds. C-H⋯O interactions further connect these chains. []
Compound Description: The research focuses on the crystal structure of this compound, highlighting the conformation of its seven-membered thiazepine ring and the twisting of its thiophene and phenyl rings. []
N-[2-Nitro-4-carboxy-phenyl]-aminosäuren and N-[2-Nitro-4-carbathoxy-phenyl]-aminosauren
Compound Description: These compounds are a series of derivatives synthesized from 4-fluoro-3-nitro-benzoic acid or its ethyl ester and amino acids. They represent building blocks for more complex structures containing both sugar and amino acid moieties. []
Compound Description: This compound serves as an intermediate in the synthesis of insecticides, specifically 5-amino-3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)thio]pyrazole and its sulfonyl analog. []
Compound Description: The study focuses on the crystal structure of this compound, a tricyclic amide, highlighting its conformation and intermolecular hydrogen bonds. []
Compound Description: The study details the synthesis and crystal structure of this compound, emphasizing the dihedral angle between the pyrazole and benzene rings and the disorder of the -CF3 group. []
Compound Description: This compound, along with its derivatives, shows promising anticancer activity, particularly against the MDA breast cancer cell line. Its activity is attributed to the presence of the 1,3,4-thiadiazole ring and other substituents. []
Compound Description: Tasquinimod is a second-generation oral quinoline-3-carboxamide analogue currently in phase III clinical trials for treating metastatic prostate cancer. Its structure includes a quinoline unit, a carboxamide side chain, and a 4-(trifluoromethyl)phenyl group. []
Compound Description: The research focuses on the synthesis of this compound, highlighting a five-step process starting from 2-nitrobenzoic acid. The process involves chlorination, aminolysis, hydrazine hydrate reduction, condensation, and sodium borohydride reduction. []
Compound Description: A77 1726 is the active metabolite of the disease-modifying antirheumatic drug leflunomide. This study investigates the influence of CYP1A2 and CYP2C19 genetic polymorphisms on its pharmacokinetics in patients with rheumatoid arthritis. []
Dihydrohydroxy-S-glutathionyl conjugate of MK-0767
Compound Description: This metabolite of MK-0767 is formed via an arene oxide intermediate. It was detected in rat bile following oral administration of MK-0767. In vitro studies show species differences in its formation and further metabolism. []
Compound Description: The study focuses on the crystal structure of this compound, highlighting the dihedral angles between the benzimidazole ring system and the phenyl and trifluoromethyl-substituted benzene rings. It also mentions the C—H⋯O and C—H⋯N hydrogen bonds observed in the crystal structure. []
2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole
Compound Description: This compound's crystal structure is characterized by the dihedral angle between the benzimidazole ring system and the trifluoromethyl-substituted benzene ring. The study highlights the N—H⋯N hydrogen bonds forming chains along [] and the weak C—H⋯F and C—H⋯π interactions connecting these chains. []
Compound Description: This trifluoromethyl-substituted benzanilide exhibits concomitant dimorphism, existing in two distinct crystal forms that simultaneously melt and undergo solid-to-solid phase transition at the same temperature. The two forms differ in their crystal packing and molecular conformations. []
Compound Description: This dimeric compound results from an unexpected dimerization during the synthesis of 1,3-di(pyrid-2-yl)-7-(trifluoromethyl)-1,4-dihydro-1,2,4-benzotriazine. The dimerization is attributed to the higher basicity of the dipyridyl system. []
Compound Description: This compound's crystal structure reveals an intramolecular C—H⋯π interaction and intermolecular N—H⋯S and N—H⋯O hydrogen bonds. These interactions contribute to the formation of dimers and hydrogen-bonded chains within the crystal lattice. []
Compound Description: This compound is an unexpected side product in the synthesis of 8-nitro-1,3-benzothiazin-4-ones, a class of potential anti-tuberculosis agents. Its crystal and molecular structure have been characterized. []
Compound Description: This compound shows potential as a peripheral cannabinoid-1 receptor inverse agonist, aiming to mitigate the psychiatric side effects associated with earlier CB1R antagonists while maintaining therapeutic benefits for obesity and related metabolic disorders. []
Compound Description: This compound and its cocrystals, polymorphs, and solvates have been extensively studied for their solid-state properties and potential applications in pharmaceutical development. []
Compound Description: This study focuses on the crystal structure of this compound, highlighting its conformation, hydrogen bonding patterns, and weak intermolecular interactions. Hirshfeld surface analysis was employed to examine these interactions. []
Compound Description: This compound exhibits long-term air stability and functions as an n-type organic semiconductor. It is utilized in organic thin-film transistors (OTFTs), demonstrating high electron mobility and on/off current ratios. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.